![molecular formula C17H22ClNO3 B14790290 (1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B14790290.png)
(1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galanthamine hydrochloride is a tertiary alkaloid derived from the bulbs and flowers of various plants, including the common snowdrop (Galanthus nivalis), the Caucasian snowdrop (Galanthus caucasicus), and the red spider lily (Lycoris radiata) . It is primarily known for its use as a cholinesterase inhibitor in the treatment of mild to moderate Alzheimer’s disease . Galanthamine hydrochloride works by inhibiting the enzyme acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain, which helps improve cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of galanthamine hydrochloride involves multiple steps. One notable method is an eleven-step synthesis starting from commercially available materials . Key steps include:
Mitsunobu Reaction: An iodinated isovanillin derivative reacts with a 2-cyclohexen-1-ol derivative to form an aryl ether.
Heck Reaction: The aryl ether undergoes an intramolecular Heck reaction to form a tetracyclic lactol.
Reductive Amination: The tetracyclic lactol is converted to narwedine, which is then transformed into galanthamine through reductive amination.
Industrial Production Methods
Industrial production of galanthamine hydrochloride often involves extraction from plant sources followed by purification. One method includes soaking plant material in an aqueous alkali solution, followed by supercritical CO2 extraction, and subsequent purification using column chromatography . This method is characterized by its simplicity and low environmental impact .
Chemical Reactions Analysis
Types of Reactions
Galanthamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Galanthamine can be oxidized to form galanthamine N-oxide.
Reduction: Reduction of galanthamine can yield dihydrogalanthamine.
Substitution: Halogenation reactions can introduce halogen atoms into the galanthamine structure.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
Galanthamine N-oxide: Formed through oxidation.
Dihydrogalanthamine: Formed through reduction.
Halogenated Galanthamine: Formed through substitution reactions.
Scientific Research Applications
Galanthamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Industry: Employed in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Galanthamine hydrochloride exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft . By inhibiting this enzyme, galanthamine increases the concentration of acetylcholine, enhancing cholinergic neurotransmission . Additionally, galanthamine acts as an allosteric modulator of nicotinic acetylcholine receptors, further enhancing its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Rivastigmine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used acetylcholinesterase inhibitor with a similar mechanism of action.
Lycorine: An alkaloid with similar neuroprotective properties but different chemical structure.
Uniqueness
Galanthamine hydrochloride is unique due to its dual mechanism of action as both an acetylcholinesterase inhibitor and an allosteric modulator of nicotinic receptors . This dual action enhances its efficacy in improving cognitive function compared to other cholinesterase inhibitors .
Properties
Molecular Formula |
C17H22ClNO3 |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
(1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12?,14-,17+;/m1./s1 |
InChI Key |
USUHXXKCHSBMOS-PYYRNSBXSA-N |
Isomeric SMILES |
CN1CC[C@@]23C=CC(C[C@H]2OC4=C(C=CC(=C34)C1)OC)O.Cl |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


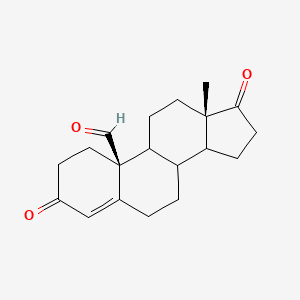
![N-{1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14790219.png)
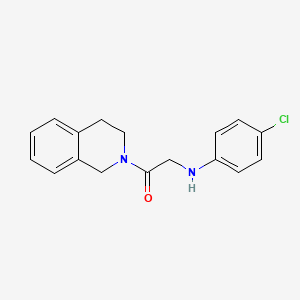
![6-bromo-N-[1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine](/img/structure/B14790229.png)
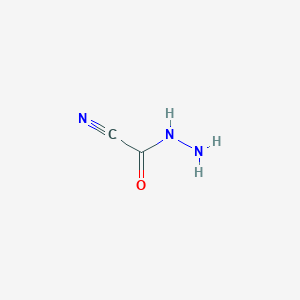
![6-oxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyridine-2-carboxamide](/img/structure/B14790237.png)
![trimethyl-[5-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl]silane](/img/structure/B14790241.png)
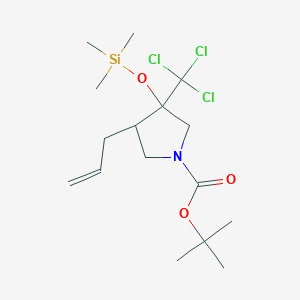
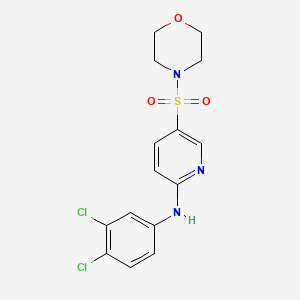
![5-butan-2-yl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14790269.png)

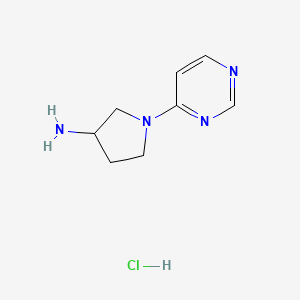
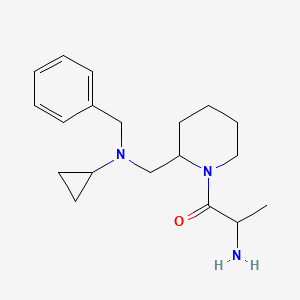
![Methyl 5-[4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazine-2-carboxylate](/img/structure/B14790308.png)
